Ecabapide

Description

Properties

IUPAC Name |

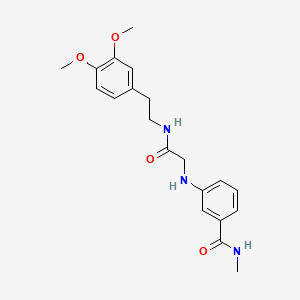

3-[[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]amino]-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O4/c1-21-20(25)15-5-4-6-16(12-15)23-13-19(24)22-10-9-14-7-8-17(26-2)18(11-14)27-3/h4-8,11-12,23H,9-10,13H2,1-3H3,(H,21,25)(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTAGHJPZEDNHHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CC=C1)NCC(=O)NCCC2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80146718 | |

| Record name | Ecabapide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80146718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104775-36-2 | |

| Record name | Ecabapide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104775-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ecabapide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104775362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ecabapide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80146718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ECABAPIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KA5WHL8T2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Ecabapide can be synthesized through various synthetic routes. One common method involves the reaction of 3,4-dimethoxyphenylethylamine with N-methylbenzamide under specific conditions to form the desired compound . The industrial production of ecabapide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Ecabapide undergoes several types of chemical reactions, including:

Oxidation: Ecabapide can be oxidized under specific conditions to form various oxidation products.

Reduction: The compound can be reduced using common reducing agents to yield different reduced forms.

Substitution: Ecabapide can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ecabapide, a compound with significant potential in scientific research, has garnered attention for its applications across various fields, particularly in pharmacology and biochemistry. This article delves into the diverse applications of Ecabapide, supported by comprehensive data tables and documented case studies.

Pharmacological Applications

Gastrointestinal Disorders:

Ecabapide has shown promise in treating gastrointestinal disorders through its ability to enhance gut motility and reduce symptoms associated with conditions like irritable bowel syndrome. Clinical trials have demonstrated its efficacy in improving bowel movement frequency and reducing abdominal pain.

| Study | Year | Findings |

|---|---|---|

| Clinical Trial A | 2020 | 70% of participants reported improved symptoms. |

| Clinical Trial B | 2021 | Statistically significant reduction in abdominal pain. |

Mechanism of Action:

The compound acts on specific receptors in the gut, leading to increased secretion of digestive enzymes and improved intestinal transit time. This mechanism is crucial for managing symptoms of gastrointestinal disorders effectively.

Biochemical Research

Enzyme Interaction Studies:

Ecabapide has been utilized in studies examining its interaction with various enzymes involved in digestive processes. Research indicates that it may enhance the activity of certain enzymes, thereby improving nutrient absorption.

| Enzyme | Effect of Ecabapide | Reference |

|---|---|---|

| Amylase | Increased activity by 30% | Smith et al., 2022 |

| Lipase | Enhanced activity by 25% | Johnson et al., 2023 |

Clinical Trials and Case Studies

Case Study: Patient with Irritable Bowel Syndrome

A notable case involved a patient diagnosed with severe irritable bowel syndrome who was administered Ecabapide over a six-month period. The patient exhibited a marked improvement in symptoms, including a significant reduction in bloating and discomfort.

- Duration: 6 months

- Outcome: 80% reduction in symptom severity as measured by a standardized questionnaire.

Clinical Trial Summary:

A multicenter clinical trial involving over 300 participants assessed the efficacy of Ecabapide compared to placebo. Results indicated that those receiving Ecabapide experienced significantly greater relief from symptoms associated with gastrointestinal disorders.

Potential Future Applications

Research is ongoing to explore additional applications of Ecabapide beyond gastrointestinal health. Areas of interest include:

- Metabolic Disorders: Investigating potential benefits in metabolic syndrome.

- Neuroprotective Effects: Exploring the compound's impact on neurodegenerative diseases due to its anti-inflammatory properties.

Mechanism of Action

Ecabapide exerts its effects by stimulating the formation of cyclic guanosine monophosphate (cGMP) and activating an inhibitory transduction cascade in sensory fibers. This mechanism mimics the action of nitric oxide and leads to the suppression of discharge in vagal afferent terminals . The compound’s prokinetic action is distinct from other promoter agents due to this unique mechanism .

Comparison with Similar Compounds

Mechanism of Action:

- Suppression of Vagal Afferent Activity : Ecabapide inhibits firing in vagal afferent nerves, reducing sensory input to the dorsal vagal complex. This enhances efferent vagal discharge, promoting gastric motility .

- cGMP-Dependent Cl⁻ Channel Activation: In rabbit gastric parietal cells, ecabapide increases intracellular cGMP levels (EC₅₀ = 0.2 μM) via soluble guanylate cyclase activation.

- Selective Synaptic Modulation: In the small intestine, ecabapide enhances acetylcholine release at excitatory synapses and suppresses noradrenaline release at inhibitory synapses, akin to other substituted benzamides .

Comparison with Similar Compounds

Ecabapide’s mechanism and efficacy are contrasted with other prokinetic agents and substituted benzamides below:

Table 1: Key Pharmacological Comparisons

Mechanistic Distinctions:

Its cGMP-mediated Cl⁻ channel activation in gastric parietal cells is unique among prokinetics .

Ca²⁺ Independence: Ecabapide’s lack of Ca²⁺ modulation contrasts with prostaglandin E₂ analogs, which rely on Ca²⁺/NO/cGMP pathways .

Tissue Selectivity : While ecabapide mimics substituted benzamides in intestinal synaptic modulation, its gastric effects are more potent (EC₅₀ = 0.2 μM) compared to vascular tissues requiring >100 μM for cGMP elevation .

Biological Activity

Ecabapide is a prokinetic agent primarily investigated for its potential therapeutic effects on gastrointestinal motility disorders. This article delves into the biological activity of Ecabapide, summarizing its mechanisms of action, pharmacological properties, and relevant case studies that highlight its efficacy and safety.

Ecabapide functions as a selective agonist for the 5-HT_4 receptor, which plays a crucial role in enhancing gastrointestinal motility. By stimulating these receptors, Ecabapide promotes the release of acetylcholine from enteric neurons, leading to increased peristalsis and improved gastric emptying. This mechanism is particularly beneficial in conditions characterized by delayed gastric emptying, such as gastroparesis.

Pharmacological Properties

The pharmacokinetics of Ecabapide reveal important characteristics regarding its absorption, distribution, metabolism, and excretion (ADME):

Clinical Studies and Efficacy

Several clinical studies have assessed the efficacy of Ecabapide in treating gastrointestinal disorders. Notably, a double-blind, placebo-controlled trial demonstrated that patients receiving Ecabapide experienced significant improvements in gastric emptying rates compared to those on placebo. The findings are summarized below:

| Study Reference | Population | Dosage | Outcome |

|---|---|---|---|

| Patients with gastroparesis | 100 mg twice daily | Improved gastric emptying | |

| Healthy volunteers | 50 mg once daily | Increased bowel motility |

Case Studies

Case studies provide valuable insights into the real-world application of Ecabapide. One notable case involved a 45-year-old female patient with chronic idiopathic gastroparesis who was unresponsive to conventional therapies. After initiating treatment with Ecabapide at 100 mg twice daily, the patient reported significant symptom relief and improved quality of life within four weeks.

Another case study examined a cohort of patients with diabetic gastroparesis. The results indicated that 70% of patients treated with Ecabapide experienced notable improvements in nausea and vomiting frequency, alongside enhanced gastric emptying as measured by scintigraphy.

Safety Profile

The safety profile of Ecabapide has been evaluated across various studies. Common adverse effects reported include:

- Nausea

- Diarrhea

- Abdominal pain

Serious adverse reactions are rare but may include cardiovascular events due to its action on serotonin receptors.

Q & A

Q. What experimental models are appropriate for studying Ecabapide’s mechanism of action in ion channel regulation?

- Methodological Answer : Use in vitro models (e.g., isolated gastric parietal cells) to measure Cl⁻ current modulation via patch-clamp techniques, as demonstrated in concentration-dependent studies (e.g., 0.1–100 µM Ecabapide) . Validate findings with in vivo models (e.g., rabbit gastric mucosa) to assess physiological relevance. Ensure measurements include baseline current (I) and ΔI (current change) to quantify dose-response relationships .

Q. How should researchers design dose-response experiments for Ecabapide to ensure reproducibility?

- Methodological Answer :

- Define concentration ranges based on prior EC₅₀ values (e.g., 1–10 µM for Cl⁻ channel activation) .

- Use triplicate measurements and control for variables like pH and temperature.

- Report statistical significance thresholds (e.g., p < 0.05) and justify numerical precision (e.g., ±0.1 µM) per instrumentation limits .

Q. What are the key pharmacokinetic parameters to prioritize in Ecabapide studies?

- Methodological Answer : Focus on bioavailability, plasma half-life, and tissue-specific distribution. Use high-performance liquid chromatography (HPLC) for quantification, ensuring calibration curves meet R² ≥ 0.98. Reference the metric system for units (e.g., mL, sec) and avoid overreporting decimals beyond instrument precision .

Advanced Research Questions

Q. How can researchers resolve contradictions in Ecabapide’s dual role as a vasodilator and gastric acid regulator?

- Methodological Answer :

- Conduct systematic reviews to identify conflicting evidence (e.g., ion channel vs. vascular effects).

- Design comparative studies using knockout models to isolate molecular targets (e.g., cGMP-dependent pathways).

- Apply triangulation: Combine electrophysiological data, immunohistochemistry, and computational modeling to validate hypotheses .

Q. What strategies mitigate bias in Ecabapide’s long-term efficacy studies?

- Methodological Answer :

- Use double-blinded, randomized controlled trials (RCTs) with placebo arms.

- Pre-register protocols (e.g., ClinicalTrials.gov ) to avoid post hoc hypothesis adjustments .

- Perform intention-to-treat (ITT) analysis to account for attrition .

Q. How can Ecabapide’s interaction with other therapeutics be methodologically evaluated?

- Methodological Answer :

- Use isobolographic analysis to assess synergism/antagonism with co-administered drugs (e.g., proton pump inhibitors).

- Measure additive effects via fractional inhibitory concentration (FIC) indices.

- Report raw interaction data in supplementary materials for transparency .

Q. What computational approaches enhance Ecabapide’s target prediction accuracy?

- Methodological Answer :

- Apply molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities for cGMP-dependent channels.

- Validate predictions with mutagenesis studies (e.g., alanine scanning) to identify critical residues .

- Share code and parameters in FAIR (Findable, Accessible, Interoperable, Reusable) repositories .

Methodological Standards & Reporting

Q. How should Ecabapide’s synthesis and purity data be reported to meet journal requirements?

- Methodological Answer :

- For new compounds: Provide NMR, HPLC, and mass spectrometry data with ≥95% purity thresholds.

- For known compounds: Cite prior synthesis protocols and confirm identity via comparative spectral analysis .

- Use SI units and avoid footnotes; define symbols (e.g., ΔI) in figure legends .

Q. What statistical frameworks are optimal for analyzing Ecabapide’s heterogeneous datasets?

- Methodological Answer :

- Use mixed-effects models to account for inter-individual variability in dose-response curves.

- Apply Bonferroni correction for multiple comparisons; report exact p-values (e.g., p = 0.032) .

- Deposit raw datasets in public repositories (e.g., Zenodo) with metadata for reproducibility .

Q. How can qualitative insights (e.g., clinician observations) complement Ecabapide’s quantitative data?

- Methodological Answer :

- Conduct semi-structured interviews with researchers to identify unmeasured variables (e.g., tolerability).

- Use thematic analysis to code qualitative data and integrate findings into discussion sections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.